2-chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-yl]benzamide
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Overview
Description
2-Chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl]benzamide is a complex organic compound characterized by its unique chemical structure. This compound features a benzamide core substituted with a 2-chloro group and a 1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl]benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the methoxylation of catechol derivatives.
Alkylation: The benzodioxole derivative is then alkylated with a suitable propanyl halide under basic conditions to form the 1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl intermediate.
Amidation: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the benzodioxole or benzamide moieties.
Reduction: Reduced forms of the benzodioxole or benzamide moieties.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A stable, yet highly reactive peptide coupling agent.
2-Chloro-4,6-diamino-1,3,5-triazine: Used in the synthesis of various organic compounds.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Another triazine derivative with different reactivity and applications.
Uniqueness
2-Chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl]benzamide is unique due to its specific substitution pattern and the presence of the benzodioxole moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H20ClNO5 |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-yl]benzamide |
InChI |
InChI=1S/C19H20ClNO5/c1-11(21-19(22)13-6-4-5-7-14(13)20)8-12-9-15-17(26-10-25-15)18(24-3)16(12)23-2/h4-7,9,11H,8,10H2,1-3H3,(H,21,22) |
InChI Key |
USEBXZJVHIAIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1OC)OC)OCO2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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